![molecular formula C7H16Cl2N2 B2873038 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 2225137-04-0](/img/structure/B2873038.png)
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol It is a bicyclic amine, characterized by a unique structure that includes two nitrogen atoms within a bicyclo[331]nonane framework
Mécanisme D'action
Target of Action
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is a positive allosteric modulator of AMPA receptors . AMPA receptors are a type of glutamate receptor, which play a crucial role in the functioning of the mammalian central nervous system .
Mode of Action
This compound interacts with AMPA receptors, enhancing their response to the neurotransmitter glutamate . This interaction results in the modulation of the glutamatergic system .
Biochemical Pathways
The compound’s interaction with AMPA receptors affects the glutamatergic system, which is involved in cognitive functions and memory . The modulation of this system can have downstream effects on various neurological processes .
Result of Action
The modulation of AMPA receptors by this compound can have a cognitive-stimulating effect . It has been found to be effective in various models of pathological memory disorder, indicating its therapeutic potential .
Méthodes De Préparation
The synthesis of 1,4-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of 1,4-diazabicyclo[3.3.1]nonane with hydrochloric acid. The reaction conditions often include an aqueous or organic solvent medium, and the process is usually carried out at room temperature . Industrial production methods may involve more sophisticated techniques to ensure high purity and yield, such as controlled crystallization and purification steps.
Analyse Des Réactions Chimiques
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst and ligand in organic synthesis, DABCO has a similar bicyclic structure but with a different ring size.
1,4-Diazabicyclo[3.2.2]nonane: This compound has a slightly different ring structure and is used in the preparation of switchable materials with high phase transition temperatures.
The uniqueness of this compound lies in its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and physical properties.
Propriétés
IUPAC Name |
1,4-diazabicyclo[3.3.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7-6-9(4-1)5-3-8-7;;/h7-8H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEWLWGHZNJJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225137-04-0 |
Source


|
| Record name | 1,4-diazabicyclo[3.3.1]nonane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
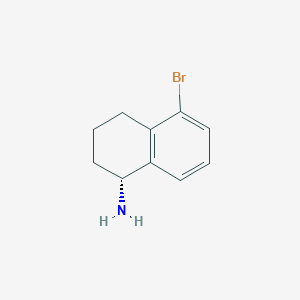
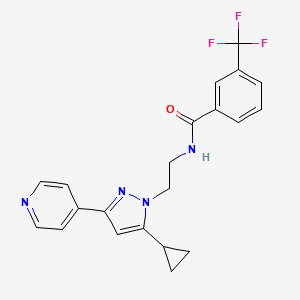
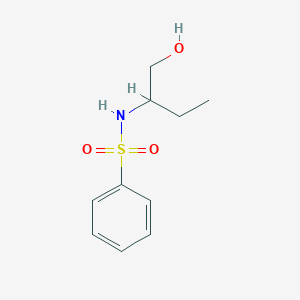

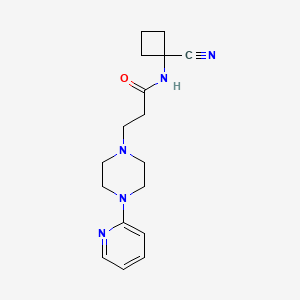
![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)
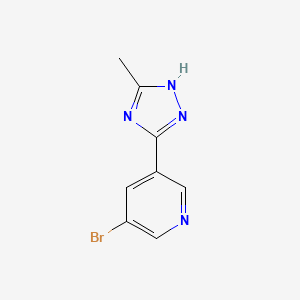
![N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2872971.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2872972.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2872973.png)
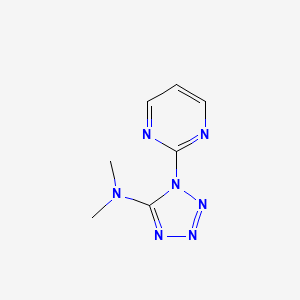
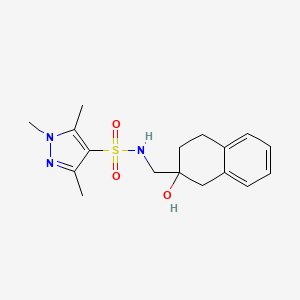
![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)
